molecular formula C8H5F3N2O B1408039 2-Hydroxy-6-(trifluoromethyl)pyridine-4-acetonitrile CAS No. 1227514-99-9

2-Hydroxy-6-(trifluoromethyl)pyridine-4-acetonitrile

Cat. No.: B1408039
CAS No.: 1227514-99-9
M. Wt: 202.13 g/mol
InChI Key: HDYFOWTTYABCHP-UHFFFAOYSA-N
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Description

2-Hydroxy-6-(trifluoromethyl)pyridine-4-acetonitrile is an organic compound with the molecular formula C8H4F3N2O It is a derivative of pyridine, characterized by the presence of a hydroxy group at the 2-position, a trifluoromethyl group at the 6-position, and an acetonitrile group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-(trifluoromethyl)pyridine-4-acetonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-(trifluoromethyl)pyridine-4-acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Hydroxy-6-(trifluoromethyl)pyridine-4-acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-(trifluoromethyl)pyridine-4-acetonitrile involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at the 4-position.

    2-Hydroxy-6-(trifluoromethyl)pyridine: Lacks the acetonitrile group.

    6-(Trifluoromethyl)pyridin-2-one: Contains a ketone group instead of a hydroxy group.

Uniqueness

2-Hydroxy-6-(trifluoromethyl)pyridine-4-acetonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .

Properties

IUPAC Name

2-[2-oxo-6-(trifluoromethyl)-1H-pyridin-4-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)6-3-5(1-2-12)4-7(14)13-6/h3-4H,1H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYFOWTTYABCHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(NC1=O)C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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